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molecular formula C10H13NO3 B3333277 4-Butoxypyridine-2-carboxylic acid CAS No. 955043-34-2

4-Butoxypyridine-2-carboxylic acid

Cat. No. B3333277
M. Wt: 195.21 g/mol
InChI Key: POABYNNYBSUISF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07164011B2

Procedure details

To 4-hydroxypyridine-2-carboxylic acid (200 mg, 1.4 mmol) in DMF (2 mL), potassium carbonate (397 mg, 2.8 mmol) was added followed by n-bromobutane (197 mg, 1.4 mmol), warmed at 60° C. for overnight. The solvent was removed to obtain the crude ester product. The crude ester (360 mg, 1.4 mmol) was dissolved in THF (4 mL), lithium hydroxide (72 mg, 1.7 mmol) was added, and the reaction mixture stirred at room temperature for 2 h. The residue obtained on removal of solvent was purified by silica gel chromatography using 10% MeOH in DCM to provide 4-butoxypyridine-2-carboxylic acid 15a (R10=butyl) (100 mg, 43%). 1H NMR (300 MHz, CD3OD) δ 8.37 (d, J=6.0, 1), 7.63 (d, J=2.7, 1), 7.07 (dd, J=2.7, 6.0, 1), 4.15 (t, J=6.6, 2), 1.82 (m, 2), 1.54 (m, 2), 1.01 (t, J=7.5, 3). MS (ES−): 194 (M−1).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
397 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
n-bromobutane
Quantity
197 mg
Type
reactant
Reaction Step Two
Name
ester
Quantity
360 mg
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Quantity
72 mg
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([C:8]([OH:10])=[O:9])[CH:3]=1.C(=O)([O-])[O-].[K+].[K+].CO[C:19](=O)[CH:20]1[CH2:25][CH:24](I)CCN1.[OH-].[Li+]>CN(C=O)C.C1COCC1>[CH2:19]([O:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([C:8]([OH:10])=[O:9])[CH:3]=1)[CH2:20][CH2:25][CH3:24] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
OC1=CC(=NC=C1)C(=O)O
Name
Quantity
397 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
n-bromobutane
Quantity
197 mg
Type
reactant
Smiles
Step Three
Name
ester
Quantity
360 mg
Type
reactant
Smiles
COC(C1NCCC(C1)I)=O
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
72 mg
Type
reactant
Smiles
[OH-].[Li+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the reaction mixture stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
to obtain the crude ester product
CUSTOM
Type
CUSTOM
Details
The residue obtained on removal of solvent
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CCC)OC1=CC(=NC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 36.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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